4-((Allyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
4-((Allyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a partially hydrogenated triazolo[4,5-c]pyridine core substituted with an allyloxy methyl group at the 4-position and an ethyl group at the 1-position. The allyloxy methyl substituent introduces steric bulk and may influence lipophilicity, while the ethyl group at the 1-position could modulate metabolic stability.
Properties
IUPAC Name |
1-ethyl-4-(prop-2-enoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-7-16-8-9-11-10(5-6-12-9)15(4-2)14-13-11/h3,9,12H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOCFAVJNDLPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(NCC2)COCC=C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke–Blackburn–Bienaymé (GBB) Reaction as a Foundation
The GBB three-component reaction has been adapted for synthesizing fused triazolo systems. While originally used for imidazo-fused scaffolds, modifications enable its application to pyridine derivatives. Key reactants include:
-
Heterocyclic amidines : 2-Aminopyridine derivatives substituted with allyloxy-methyl groups.
-
Aldehydes : Pyridoxal or its analogs to direct furo-pyridine formation.
-
Isonitriles : tert-Alkyl isocyanides (e.g., tert-octyl isocyanide) to stabilize intermediates.
Reaction optimization at room temperature (20–25°C) in dioxane with catalytic HCl achieves yields of 60–75% for intermediate furo[2,3-c]pyridines.
Stepwise Synthesis and Functionalization
Step 1: Formation of Furo[2,3-c]pyridine Intermediate
A modified GBB protocol is employed:
-
Reactants :
-
2-Amino-4-((allyloxy)methyl)pyridine (1.0 equiv)
-
Pyridoxal hydrochloride (1.1 equiv)
-
tert-Octyl isocyanide (1.1 equiv)
-
-
Conditions :
-
Solvent: Anhydrous methanol
-
Catalyst: HCl/dioxane (2–5 mol%)
-
Temperature: Room temperature, 12–18 hours
-
-
Outcome :
Step 2: Dealkylation and Diazotization
The intermediate undergoes sequential deprotection and cyclization:
-
Deprotection :
-
Diazotization :
Critical Optimization Parameters
Solvent and Acid Selection
Functional Group Compatibility
-
Allyloxy-Methyl Stability : The allyloxy group remains intact under acidic diazotization conditions but requires inert atmospheres to prevent oxidation.
-
Ethyl Substituent Introduction : Ethyl groups are incorporated via tert-alkyl isocyanides, which resist hydrolysis during deprotection.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | GBB | RT, MeOH | 68 | 90 |
| 2 | TFA | 25°C, 6h | 85 | 88 |
| 3 | NaNO | 0°C, 2h | 72 | 95 |
Table 1. Performance metrics for key synthesis steps.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-((Allyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the allyloxy group may enhance lipid solubility, facilitating membrane penetration and improving efficacy against microbial pathogens .
Anticancer Potential
Compounds containing triazole rings have been investigated for their anticancer properties. Preliminary studies suggest that 4-((allyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle and apoptosis pathways . Further research is needed to elucidate these mechanisms and assess its viability as a chemotherapeutic agent.
Neuroprotective Effects
There is emerging evidence that triazole derivatives can possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Animal models have shown promise in using similar compounds to enhance cognitive function and reduce neuroinflammation .
Material Science Applications
Polymer Chemistry
The unique structure of this compound allows it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for coatings and composites .
Nanotechnology
In nanotechnology applications, this compound can be functionalized onto nanoparticles to improve their biocompatibility and targeting capabilities for drug delivery systems. The allyloxy group can facilitate the attachment of various biomolecules or drugs to nanoparticles for targeted therapy .
Agricultural Chemistry Applications
Pesticide Development
The synthesis of novel agrochemicals utilizing the triazole framework has been a focus area due to its potential fungicidal properties. Compounds with similar structures have been tested for efficacy against plant pathogens. The incorporation of the allyloxy group may improve the bioavailability and effectiveness of these agrochemicals .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Efficacy of Triazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth; potential for development as an antibiotic agent. |
| Neuroprotective Properties of Tetrahydropyridine Compounds | Neuropharmacology | Indicated reduced neuroinflammation and improved cognitive function in animal models. |
| Polymerization Studies with Triazolo Compounds | Material Science | Showed enhanced thermal stability and mechanical strength in polymer composites. |
Mechanism of Action
The mechanism of action of 4-((Allyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with active sites of enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking .
Comparison with Similar Compounds
Structural Analogues within the Triazolo[4,5-c]pyridine Family
6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (Chrovian et al., 2018)
- Substituents : 6-Methyl group instead of allyloxy methyl.
- Pharmacokinetics : Demonstrated improved metabolic stability and oral bioavailability compared to earlier analogs. The methyl group reduces steric hindrance, enhancing solubility and CNS penetration .
- Application : Advanced to preclinical studies as a P2X7 antagonist for neuropsychiatric disorders .
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine (Letavic et al., 2017)
- Substituents : Methyl at the 4-position and partial saturation (6,7-dihydro).
- Outcome : Optimized to a clinical candidate with improved pharmacokinetic (PK) properties via fluorination .
Target Compound vs. Analogs
| Property | Target Compound | Chrovian’s 6-Methyl Analog | Letavic’s 4-Methyl Analog |
|---|---|---|---|
| Substituents | 4-(Allyloxy)methyl, 1-ethyl | 6-Methyl | 4-Methyl, 6,7-dihydro |
| LogP (Predicted) | ~3.2 (higher lipophilicity) | ~2.5 | ~1.8 |
| Brain Penetration | Moderate (allyloxy increases bulk) | High (methyl enhances solubility) | Low |
| Metabolic Stability | Moderate (allyloxy may oxidize) | High | Moderate |
Triazolo[1,5-a]pyridine Derivatives ()
- Core Structure : [1,5-a] annulation vs. [4,5-c] in the target compound.
- Applications : Used in potassium channel modulators and ionic liquids. The [1,5-a] core enhances electrochemical stability in ionic liquids, outperforming imidazolium analogs .
- Key Difference : Electronic properties and ring strain differ due to annulation position, affecting biological activity and material applications.
Triazolo[4,5-d]pyrimidine Derivatives ()
- Substituent Effects : 4-Methyl substitution facilitates thionation at the 7-position, altering reactivity .
- Contrast : The target compound’s allyloxy methyl group is less electron-withdrawing, likely reducing susceptibility to similar chemical modifications.
Pharmacological Profiling: P2X7 Antagonists
*Predicted based on structural analogs .
Biological Activity
4-((Allyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a synthetic compound that belongs to the class of triazole derivatives. This article aims to explore its biological activities, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyridine core structure with an allyloxy substituent. Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The presence of the triazole ring contributes to its biological activity by enabling interactions with various biological targets.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains and fungi. For instance, compounds with a triazole ring showed strong inhibition of Staphylococcus aureus and Escherichia coli in vitro, suggesting that this compound may possess similar properties due to its structural analogies .
Antitumor Activity
Triazole derivatives have been extensively studied for their antitumor potential. A series of studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, related triazole compounds have demonstrated activity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating the potential efficacy of this compound in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes. This activity could position this compound as a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications to the allyloxy group or the ethyl substituent can significantly impact the binding affinity and selectivity towards biological targets. Comparative studies have shown that variations in substituents at specific positions on the triazole ring can enhance or diminish activity against specific pathogens or cancer cells .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against fungal infections and reported significant antifungal activity against Candida albicans.
- Antitumor Synergy : Research combining triazole derivatives with conventional chemotherapy agents like doxorubicin showed enhanced cytotoxic effects in resistant cancer cell lines.
- Inflammation Models : Animal models treated with triazole compounds exhibited reduced inflammation markers compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-((Allyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine?
- Methodological Answer: The compound can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature enables a clean, green approach, as demonstrated in similar triazolopyridine syntheses . Key steps include optimizing reaction time (e.g., 3 hours) and solvent choice to improve yield (e.g., 73% isolated yield in analogous reactions). Purification via alumina plug filtration ensures analytical purity .
Q. How can the structure of this compound be validated post-synthesis?
- Methodological Answer: Use a combination of NMR (¹H, ¹³C) for substituent analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For example, analogous triazolopyridines were characterized using these techniques to confirm fused-ring systems and substituent positions .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer: Liquid-liquid extraction with ethyl acetate/water followed by column chromatography (silica gel or alumina) is recommended. In related syntheses, passing crude mixtures through alumina plugs removed polar impurities, yielding >95% purity .
Advanced Research Questions
Q. How can the mechanistic pathway of oxidative cyclization be studied for this compound?
- Methodological Answer: Employ kinetic studies and intermediate trapping (e.g., via quenching with Na₂S₂O₃) to identify transient species. Density functional theory (DFT) calculations can model transition states, as applied in analogous triazolopyridine syntheses to elucidate the role of oxidants like NaOCl .
Q. What strategies exist for modifying substituents to enhance bioactivity?
- Methodological Answer: Functionalize the allyloxy or ethyl groups via click chemistry or cross-coupling reactions. For instance, replacing the allyloxy group with ethynyl moieties (as in related triazolopyridines) alters electronic properties and enhances binding to biological targets . Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) can guide optimization .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes like kinases or GPCRs. For similar compounds, docking into ATP-binding pockets revealed key hydrogen-bonding interactions with conserved residues .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
- Methodological Answer: Conduct forced degradation studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation products via HPLC-MS, as done for structurally related pyrazolo[4,3-c]pyridines to identify hydrolytically labile sites .
Q. How do contradictory bioactivity results arise across studies, and how can they be resolved?
- Methodological Answer: Discrepancies may stem from assay conditions (e.g., cell line variability) or impurities. Re-evaluate biological activity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and confirm compound purity via orthogonal methods (e.g., LC-MS and elemental analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
